![molecular formula C7H14ClNO2 B2607458 5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 2411299-56-2](/img/structure/B2607458.png)
5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
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Description
5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride (DMPC) is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. DMPC is a cyclic amino acid that has been found to have unique properties that make it useful in a variety of scientific applications. In
Scientific Research Applications
Synthesis and Biological Activity
Antileukemic Activity
The synthesis and evaluation of derivatives related to pyrrolidine compounds have been investigated for antileukemic activity. For instance, derivatives of dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate demonstrated good antileukemic activity comparable with mitomycin, highlighting the potential of pyrrolidine derivatives in cancer research (Ladurée et al., 1989).
Enantioselectivity in Synthesis
Research on the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of specific compounds indicates the significance of structural variations in achieving desired enantioselective reactions, which is relevant for the synthesis of chiral molecules (Sobolev et al., 2002).
Reversible Blocking of Amino Groups
The reversible blocking of amino groups with citraconic anhydride (and related anhydrides) is an essential technique in peptide synthesis, which could suggest applications of pyrrolidine derivatives in modifying peptides or proteins (Dixon & Perham, 1968).
Coordination Chemistry and Material Science
- Metal-Organic Frameworks (MOFs): Research on the coexistence of water dimer and hexamer clusters in 3D metal-organic framework structures indicates the potential of pyridine carboxylic acids in constructing MOFs, which could imply the utility of similar structures in gas storage, separation, or catalysis (Ghosh & Bharadwaj, 2003).
properties
IUPAC Name |
5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(4-8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNRIIUTPHMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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